Isobutyraldehyde Diethyl Acetal

Organic Synthesis Distillation Process Chemistry

Selecting generic acetals risks compromised reaction selectivity and analytical accuracy. This branched acetal provides superior steric protection for hindered aldehydes and a high boiling point (138 °C) for elevated-temperature processes. Its distinct spectral profile ensures reliable quantification as a GC/HPLC standard. Avoid process failures by choosing the specific molecular architecture your synthesis and assays demand.

Molecular Formula C8H18O2
Molecular Weight 146.23 g/mol
CAS No. 1741-41-9
Cat. No. B158584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsobutyraldehyde Diethyl Acetal
CAS1741-41-9
Molecular FormulaC8H18O2
Molecular Weight146.23 g/mol
Structural Identifiers
SMILESCCOC(C(C)C)OCC
InChIInChI=1S/C8H18O2/c1-5-9-8(7(3)4)10-6-2/h7-8H,5-6H2,1-4H3
InChIKeyKZDFOVZPOBSHDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isobutyraldehyde Diethyl Acetal (CAS 1741-41-9) Properties and Baseline Profile for Procurement


Isobutyraldehyde Diethyl Acetal (CAS 1741-41-9), also known as 1,1-diethoxy-2-methylpropane, is a branched aliphatic acyclic acetal with the molecular formula C8H18O2 and a molecular weight of 146.23 g/mol . It is typically a colorless, volatile liquid with a boiling point of 138°C at 760 mmHg and a density of approximately 0.82-0.84 g/cm³ . This compound belongs to the class of acetals, which are geminal diethers, and is widely recognized for its utility as a protecting group for aldehydes in organic synthesis due to its stability under neutral and basic conditions and its facile hydrolysis under acidic conditions [1].

Why Isobutyraldehyde Diethyl Acetal Cannot Be Substituted by Other Acetals: Key Differentiation Drivers


Substituting Isobutyraldehyde Diethyl Acetal with a generic acetal, such as acetaldehyde diethyl acetal or isobutyraldehyde dimethyl acetal, is inadvisable due to significant differences in key physicochemical properties that directly impact process design, analytical method development, and final application performance. The presence of the branched isopropyl group versus a linear or smaller alkyl chain fundamentally alters properties like boiling point, density, and refractive index. For example, the boiling point of isobutyraldehyde diethyl acetal (138°C) is substantially higher than that of acetaldehyde diethyl acetal (102°C) . This difference in volatility can affect reaction kinetics, separation efficiency, and the compound's behavior as a solvent or intermediate. Furthermore, the steric hindrance imparted by the branched alkyl chain can influence the compound's reactivity in acetal formation and hydrolysis, making it a more robust protecting group for sterically hindered aldehydes or in more demanding reaction conditions [1]. These quantifiable and functional distinctions necessitate a deliberate, evidence-based selection process for scientific and industrial applications.

Isobutyraldehyde Diethyl Acetal: Quantified Evidence of Differentiation for Procurement Decisions


Comparative Boiling Point Analysis: Isobutyraldehyde Diethyl Acetal vs. Acetaldehyde Diethyl Acetal

Isobutyraldehyde Diethyl Acetal exhibits a significantly higher boiling point (138°C at 760 mmHg) compared to its linear analog, acetaldehyde diethyl acetal (102-103°C at 760 mmHg) . This 35-36°C difference in boiling point is a direct consequence of the increased molecular weight and branching of the isobutyraldehyde-derived acetal. This property is critical for process chemists designing purification strategies or for those requiring a higher-boiling solvent or intermediate.

Organic Synthesis Distillation Process Chemistry

Refractive Index and Density Variation: Impact on Analytical and Formulation Workflows

Isobutyraldehyde Diethyl Acetal has a measured refractive index of n20/D 1.394 and a density of 0.82-0.84 g/cm³ . In contrast, the commonly used alternative acetaldehyde diethyl acetal has a refractive index of n20/D ~1.380-1.383 and a density of 0.831 g/mL . While the density difference is marginal, the higher refractive index of the isobutyraldehyde derivative provides a distinct physical property that can be leveraged for quality control, purity assessment via refractometry, and as a differentiating factor in formulation development.

Analytical Chemistry Quality Control Formulation

Enhanced Steric Bulk for Aldehyde Protection: Isobutyraldehyde vs. Acetaldehyde Acetals

The acetal protecting group derived from isobutyraldehyde (2-methylpropanal) possesses a branched isopropyl group, whereas the acetal from acetaldehyde has a simple methyl group. This structural difference imparts greater steric bulk to the protected carbonyl center in the isobutyraldehyde derivative . Class-level inference from acetal chemistry suggests that increased steric hindrance around the acetal carbon can enhance its stability against nucleophilic attack and modulate the kinetics of both its formation and its subsequent hydrolysis, often making it a more robust and selective protecting group in complex synthetic sequences [1].

Organic Synthesis Protecting Group Strategy Steric Hindrance

Analytical Standard Grade Purity: Defined Purity Thresholds for Method Development

Commercially available Isobutyraldehyde Diethyl Acetal is offered in an analytical standard grade with a purity specification of ≥97.0% (GC) . This high purity is essential for its use as a reference standard in chromatographic methods (GC/HPLC) and ensures minimal interference from impurities. While other grades (e.g., >96.0% (GC) for general synthesis) are available, the existence of a defined analytical standard grade with a higher purity threshold provides a clear procurement path for analytical scientists requiring a verified, high-purity material for calibration or validation purposes.

Analytical Chemistry Method Validation Chromatography

Isobutyraldehyde Diethyl Acetal: Evidence-Based Application Scenarios for Scientific and Industrial Users


Chromatographic Method Development and Validation

Due to its availability as a high-purity analytical standard (≥97.0% GC) with well-defined physical properties (refractive index n20/D 1.394, density 0.82-0.84 g/cm³), Isobutyraldehyde Diethyl Acetal is ideally suited for use as a calibration standard or system suitability test compound in GC and HPLC method development . Its distinct retention time and spectral properties relative to other common acetals allow for accurate quantification and identity confirmation in complex mixtures, as evidenced by its use as a marker compound in studies of matured plum distillates [1].

Protecting Group in Multi-Step Organic Synthesis

The branched isobutyraldehyde-derived acetal offers enhanced steric protection for carbonyl functionalities compared to simpler acetals . This makes it the preferred choice for protecting aldehydes in the presence of nucleophiles or reducing agents in synthetic sequences where a more robust and hindered protecting group is required to prevent unwanted side reactions. Its stability under basic and neutral conditions, coupled with predictable acid-catalyzed hydrolysis, provides the controlled deprotection essential for complex molecule construction [2].

Specialty Solvent and Intermediate in High-Temperature Processes

The elevated boiling point of Isobutyraldehyde Diethyl Acetal (138°C) relative to more volatile acetals like acetaldehyde diethyl acetal (102°C) makes it a valuable solvent or reaction medium for chemical processes requiring higher operating temperatures . This property allows it to be used in reactions or distillations where a lower-boiling acetal would be impractical, providing greater thermal flexibility in process design.

Research into Flavor and Fragrance Formulations

As a flavor and fragrance agent [3], Isobutyraldehyde Diethyl Acetal is noted in research on the aroma of alcoholic beverages and is used as a reference standard in the analysis of flavor components [1]. Its distinct organoleptic profile, derived from its branched structure, contributes a specific nuance to formulations. Researchers investigating the composition and development of complex scents and flavors rely on this compound as both a potential ingredient and as a high-purity standard for analytical profiling .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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